![molecular formula C34H64N8O11 B14795603 Deferoxamine mesilate impurity J [EP impurity] CAS No. 1623757-38-9](/img/structure/B14795603.png)
Deferoxamine mesilate impurity J [EP impurity]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of protective groups to prevent unwanted reactions and the application of various reagents to achieve the desired functional groups . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal complexes.
Biology: Employed in biochemical assays to investigate protein-ligand interactions.
Medicine: Potential use in diagnostic imaging and targeted drug delivery due to its ability to bind specific biological targets.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular functions .
Comparación Con Compuestos Similares
Similar compounds include:
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- N,N″-bis [2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N″-diacetic acid (HBED-CC)
- 1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA)
- 2-(4,7,10-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl)pentanedioic acid (DOTAGA) These compounds share similar structural features and functional groups but differ in their specific applications and binding affinities. The uniqueness of 5,11,16,22-Tetraazahexacosanediamide, N1-[5-(acetylhydroxyamino)pentyl]-N26-(5-aminopentyl)-N26,5,16-trihydroxy-4,12,15,23-tetraoxo- lies in its specific binding properties and potential for targeted therapeutic applications .
Propiedades
Número CAS |
1623757-38-9 |
|---|---|
Fórmula molecular |
C34H64N8O11 |
Peso molecular |
760.9 g/mol |
Nombre IUPAC |
N-[5-[[4-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide |
InChI |
InChI=1S/C34H64N8O11/c1-28(43)39(50)24-11-3-7-21-36-29(44)15-18-33(48)41(52)26-13-5-9-23-38-31(46)16-19-34(49)42(53)27-12-4-8-22-37-30(45)14-17-32(47)40(51)25-10-2-6-20-35/h50-53H,2-27,35H2,1H3,(H,36,44)(H,37,45)(H,38,46) |
Clave InChI |
XWILUJPMROXQFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


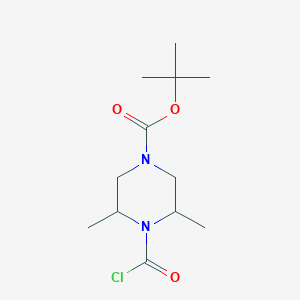
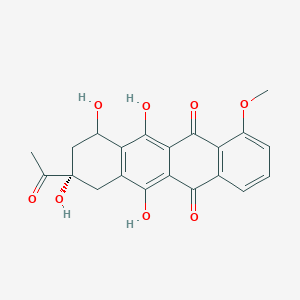

![1-[2-(fluorosulfonyl)ethyl]-2-oxo-, ethyl ester Cyclopentanecarboxylic acid](/img/structure/B14795535.png)
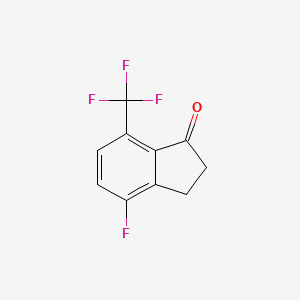


![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)
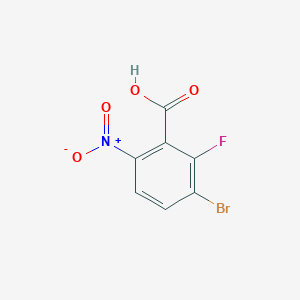
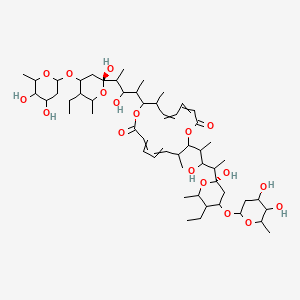
![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B14795570.png)
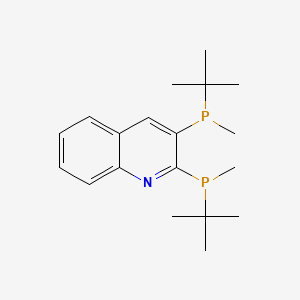
![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)
